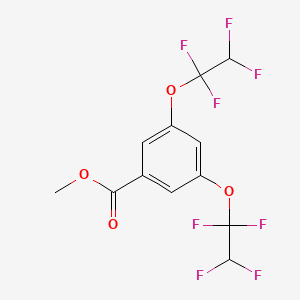
Methyl3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate is a chemical compound with the molecular formula C12H8F8O4 and a molecular weight of 368.1767 g/mol . This compound is characterized by the presence of two tetrafluoroethoxy groups attached to a benzoate core, making it a fluorinated ester. Fluorinated compounds are often of interest due to their unique chemical properties, such as high thermal stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoic acid.
Reduction: Formation of 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzyl alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability
Mechanism of Action
The mechanism of action of methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dihydroxybenzoate: Lacks the fluorinated groups, resulting in different chemical properties and reactivity.
Methyl 3,5-bis(trifluoromethoxy)benzoate: Contains trifluoromethoxy groups instead of tetrafluoroethoxy groups, leading to variations in stability and reactivity.
Methyl 3,5-bis(1,1,1,2-tetrafluoroethoxy)benzoate: Similar structure but with slight differences in the fluorinated groups
Uniqueness
Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate is unique due to its specific fluorinated groups, which impart distinct chemical properties such as high thermal stability, resistance to degradation, and unique reactivity patterns. These properties make it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C12H8F8O4 |
|---|---|
Molecular Weight |
368.18 g/mol |
IUPAC Name |
methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate |
InChI |
InChI=1S/C12H8F8O4/c1-22-8(21)5-2-6(23-11(17,18)9(13)14)4-7(3-5)24-12(19,20)10(15)16/h2-4,9-10H,1H3 |
InChI Key |
CDDKHUSRKOPLQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















